

# Application Notes and Protocols: Synthesis of 16,17-bis(decyloxy)violanthrone

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## Compound of Interest

Compound Name: 16,17-Bis(decyloxy)violanthrone

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## Abstract

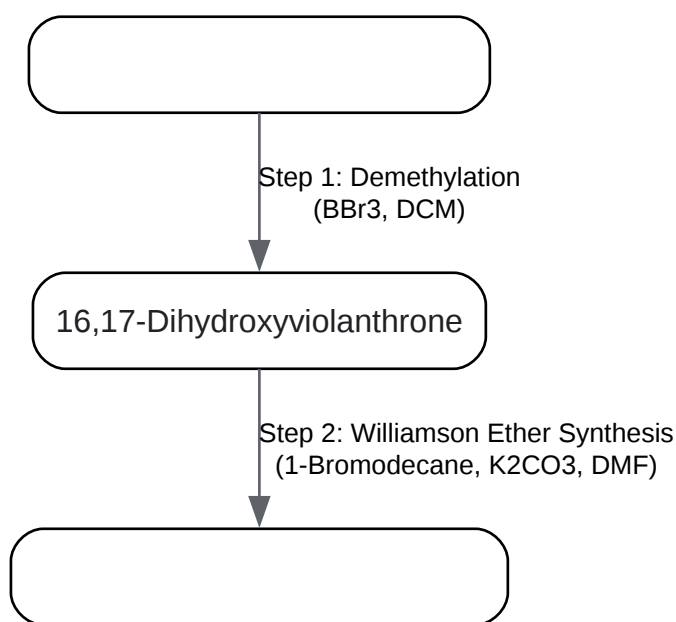
This document provides a detailed, two-step protocol for the synthesis of **16,17-bis(decyloxy)violanthrone**, a functionalized polycyclic aromatic hydrocarbon with potential applications in organic electronics and as a near-infrared (NIR) fluorescent dye. The synthesis commences with the demethylation of the readily available dye, 16,17-dimethoxyviolanthrone (Vat Brilliant Green FFB), to yield the key intermediate, 16,17-dihydroxyviolanthrone. This intermediate is subsequently alkylated via a Williamson ether synthesis to afford the target compound. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

## Introduction

Violanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons known for their extended  $\pi$ -conjugated systems, which impart unique electronic and optical properties. The introduction of alkoxy chains at the 16 and 17 positions can enhance solubility in organic solvents and modulate the material's solid-state packing, which is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). **16,17-bis(decyloxy)violanthrone**, with its long alkyl chains, is a promising candidate for these applications, as well as for use as a lipophilic NIR fluorescent probe in biological imaging.

## Synthesis Pathway

The synthesis of **16,17-bis(decyloxy)violanthrone** is achieved through a two-step process, beginning with the demethylation of 16,17-dimethoxyviolanthrone, followed by a Williamson ether synthesis.



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Caption: Overall synthetic route for **16,17-bis(decyloxy)violanthrone**.

## Experimental Protocols

### Step 1: Synthesis of 16,17-Dihydroxyviolanthrone (Intermediate)

Materials:

Reagent/Solvent	Molecular Formula	Molar Mass ( g/mol )	Quantity
16,17-Dimethoxyviolanthrone	C <sub>36</sub> H <sub>20</sub> O <sub>4</sub>	524.55	5.25 g (10 mmol)
Boron tribromide (BBr <sub>3</sub> )	BBr <sub>3</sub>	250.52	5.0 g (20 mmol)
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	150 mL
2M Hydrochloric Acid (HCl)	HCl	36.46	300 mL
Methanol (MeOH)	CH <sub>3</sub> OH	32.04	For washing

#### Procedure:

- To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 16,17-dimethoxyviolanthrone (5.25 g, 10 mmol) and dichloromethane (100 mL).
- Stir the suspension at room temperature for 30 minutes to ensure good dispersion.
- Cool the flask in an ice-water bath.
- Slowly add a solution of boron tribromide (5.0 g, 20 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Carefully pour the reaction mixture into 300 mL of cold 2M hydrochloric acid with vigorous stirring.

- Continue stirring for 1 hour to ensure complete hydrolysis of the boron complexes.
- Collect the solid precipitate by vacuum filtration.
- Wash the filter cake sequentially with deionized water and methanol until the filtrate is colorless.
- Dry the solid in a vacuum oven at 60 °C to yield 16,17-dihydroxyviolanthrone as a dark solid.

## Step 2: Synthesis of 16,17-bis(decyloxy)violanthrone (Final Product)

Materials:

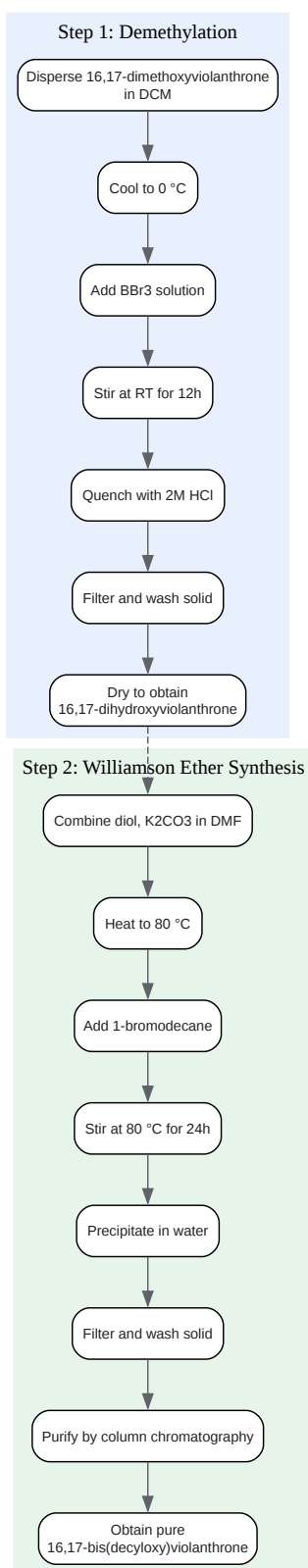
Reagent/Solvent	Molecular Formula	Molar Mass ( g/mol )	Quantity
16,17-Dihydroxyviolanthrone	C <sub>34</sub> H <sub>16</sub> O <sub>4</sub>	496.49	2.48 g (5 mmol)
1-Bromodecane	C <sub>10</sub> H <sub>21</sub> Br	221.18	2.65 g (12 mmol)
Anhydrous Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	K <sub>2</sub> CO <sub>3</sub>	138.21	2.07 g (15 mmol)
N,N-Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	50 mL
Chloroform (CHCl <sub>3</sub> )	CHCl <sub>3</sub>	119.38	For purification
Hexane	C <sub>6</sub> H <sub>14</sub>	86.18	For purification

Procedure:

- In a 100 mL round-bottom flask, combine 16,17-dihydroxyviolanthrone (2.48 g, 5 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and N,N-dimethylformamide (50 mL).
- Heat the mixture to 80 °C with stirring under a nitrogen atmosphere.

- Add 1-bromodecane (2.65 g, 12 mmol) to the reaction mixture.
- Maintain the reaction at 80 °C for 24 hours.
- Monitor the reaction by TLC until the starting diol is consumed.
- After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water.
- Collect the precipitate by vacuum filtration and wash thoroughly with water.
- Dry the crude product in a vacuum oven.
- Purify the crude solid by column chromatography on silica gel, using a chloroform/hexane gradient as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent to yield **16,17-bis(decyloxy)violanthrone** as a dark, crystalline solid.

## Experimental Workflow



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